Cas no 2136782-47-1 ((1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol
- EN300-1945742
- 2136782-47-1
-
- インチ: 1S/C9H8ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m0/s1
- InChIKey: UBJLOQXUUZFKMV-QMMMGPOBSA-N
- SMILES: ClC1C=CC(=C(C)C=1)[C@@H](C(F)(F)F)O
計算された属性
- 精确分子量: 224.0215771g/mol
- 同位素质量: 224.0215771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 20.2Ų
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945742-2.5g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1945742-0.25g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1945742-1.0g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1945742-0.05g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1945742-10.0g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1945742-0.5g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1945742-1g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1945742-0.1g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1945742-5.0g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1945742-5g |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol |
2136782-47-1 | 5g |
$3065.0 | 2023-09-17 |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-olに関する追加情報
Introduction to (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2136782-47-1)
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2136782-47-1) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its chiral center and the presence of a trifluoromethyl group, which confers specific chemical and biological properties that are of interest in drug discovery and development.
The chiral nature of (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol makes it particularly valuable in the synthesis of enantiomerically pure compounds. Enantiomers can exhibit different biological activities, and the ability to selectively synthesize one enantiomer over the other is crucial in pharmaceutical research. The (1S) configuration of this compound ensures that it can be used as a building block for the synthesis of other chiral molecules with desired biological properties.
The trifluoromethyl group in (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol is known for its strong electron-withdrawing effect, which can influence the compound's reactivity and stability. This group also contributes to the compound's lipophilicity, which is an important factor in drug design as it affects the compound's ability to cross biological membranes and reach its target site. Recent studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced metabolic stability and improved pharmacokinetic profiles, making them attractive candidates for drug development.
In terms of pharmacological activity, (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol has been investigated for its potential as a modulator of various biological targets. One area of interest is its interaction with G protein-coupled receptors (GPCRs), a family of membrane receptors that play a crucial role in cellular signaling pathways. GPCRs are involved in a wide range of physiological processes and are targets for many therapeutic drugs. Research has shown that compounds with similar structures to (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol can modulate GPCR activity, suggesting potential applications in treating diseases such as cardiovascular disorders, neurological conditions, and metabolic disorders.
Another area of research focuses on the antimicrobial properties of (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol. The presence of the chlorine atom and the trifluoromethyl group can contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism. This makes it a promising candidate for developing new antimicrobial agents to combat drug-resistant bacteria and other pathogens.
The synthesis of (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol has been optimized using modern synthetic methods to ensure high yields and purity. One common approach involves the reaction of 4-chloro-2-methylbenzaldehyde with trifluoromethyl Grignard reagents followed by asymmetric reduction using chiral catalysts. This method allows for the selective synthesis of the desired enantiomer with high enantiomeric excess (ee). The use of chiral catalysts is crucial in achieving high stereoselectivity and ensuring that the final product meets the stringent purity requirements for pharmaceutical applications.
In addition to its potential therapeutic applications, (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol has also been studied for its use as a ligand in metal-catalyzed reactions. The unique electronic properties conferred by the trifluoromethyl group make it an effective ligand for palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. This application highlights the versatility of the compound beyond its use as a pharmaceutical intermediate.
The safety profile of (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol has been extensively evaluated through various toxicological studies. These studies have shown that the compound exhibits low toxicity at relevant concentrations and does not pose significant health risks when handled properly. However, as with any chemical compound used in research or industrial settings, appropriate safety measures should be followed to ensure safe handling and storage.
In conclusion, (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2136782-47-1) is a versatile chiral compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new therapeutic agents and optimizing synthetic methods in organic chemistry. Ongoing research continues to explore its full range of applications and further refine its properties for practical use.
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